molecular formula C18H24FN3O2 B2723764 1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1185174-12-2

1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2723764
CAS No.: 1185174-12-2
M. Wt: 333.407
InChI Key: QNDLFKHVXCMHMW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide (CAS# 1185174-12-2) is a polysubstituted pyrazole derivative with a molecular formula of C18H24FN3O2 and a molecular weight of 333.40 g/mol . This chemical compound features a fluorophenyl group attached to the nitrogen of the pyrazole core, with a propoxy substituent at the 4-position and an isopentyl carboxamide group at the 3-position of the heterocyclic ring . Pyrazole derivatives of this structural class have demonstrated significant potential in pharmaceutical research, particularly as novel therapeutic agents . Related polysubstituted pyrazole compounds have shown promising biological activities in preclinical studies, including potential antitumor properties against various cancer cell lines and anti-HCV activity in hepatocellular carcinoma cell models . The compound is provided exclusively for research purposes in chemical biology, medicinal chemistry, and drug discovery applications. This compound is handled as a cold-chain product to ensure stability and is intended for use by qualified researchers in laboratory settings only . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methylbutyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-4-11-24-16-12-22(15-7-5-14(19)6-8-15)21-17(16)18(23)20-10-9-13(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDLFKHVXCMHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCCC(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the pyrazole intermediate.

    Attachment of the isopentyl group: This can be done through an alkylation reaction using an appropriate alkyl halide.

    Addition of the propoxy group: This step typically involves an etherification reaction where a propanol derivative is reacted with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide with structurally related pyrazole derivatives, focusing on substituent effects, crystallography, and biological activity.

Substituent Effects on Physicochemical Properties

Pyrazole derivatives with fluorophenyl groups and varied substituents exhibit distinct structural and electronic profiles:

Compound Name Substituents (Positions) Key Observations Reference
This compound 1: 4-Fluorophenyl; 3: N-isopentyl; 4: Propoxy Hypothesized to have moderate lipophilicity due to isopentyl and propoxy groups. N/A
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ) 3: 4-Fluorophenyl; 5: Phenyl Crystallographic data confirm planar pyrazoline core; fluorophenyl enhances dipole interactions.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5, ) Multiple fluorophenyl and triazolyl groups Isostructural with triclinic symmetry; fluorophenyl groups induce perpendicular orientation in one aromatic ring.

Key Insights :

  • The 4-fluorophenyl group consistently enhances molecular polarity and dipole interactions, as seen in crystallographic studies .
  • Branched alkyl chains (e.g., isopentyl) may improve solubility in non-polar solvents compared to aromatic substituents like phenyl or triazolyl groups.

Relevance to Target Compound :

  • The 4-fluorophenyl group in the target compound (analogous to ring B in chalcones) likely contributes to bioactivity by optimizing electronic and steric interactions, similar to compound 2j .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-N-isopentyl-4-propoxy-1H-pyrazole-3-carboxamide and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step processes starting with a 1,5-diarylpyrazole core. For example, analogs are synthesized via condensation reactions using substituted alcohols (e.g., 5-phenyl-1-pentanol) and carboxamide-forming reagents. Key steps include halogenation of the aryl group, propoxy group introduction via nucleophilic substitution, and isopentylamine coupling using carbodiimide-mediated amidation . Optimization often requires adjusting reaction temperatures (e.g., 60–80°C for amidation) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, propoxy methylene at δ 3.8–4.2 ppm) .

  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 376.2 for C19_{19}H24_{24}FN3_3O2_2) .

  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between pyrazole and fluorophenyl rings (e.g., 45–60°), critical for assessing planarity and steric effects .

    Key Physicochemical Properties
    Molecular Formula
    Molecular Weight
    LogP (Predicted)
    Aqueous Solubility
    Data derived from analogous pyrazole-carboxamides

Advanced Research Questions

Q. What strategies address the low aqueous solubility of pyrazole-3-carboxamide derivatives in experimental settings?

  • Methodological Answer :

  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the isopentyl chain or propoxy group to enhance hydrophilicity. For example, replacing isopentyl with a polyethylene glycol (PEG)-linked chain improves solubility by 5–10× .
  • Co-solvent Systems : Use DMSO-water (10–20% v/v) or cyclodextrin complexes to stabilize the compound in vitro .
  • Prodrug Design : Synthesize phosphate or ester prodrugs that hydrolyze in physiological conditions .

Q. How can molecular docking studies guide the design of analogs targeting specific enzymes?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, cytochrome P450 isoforms) due to the compound’s aromatic and alkyl motifs .
  • Docking Workflow :

Prepare the ligand (protonation states optimized at pH 7.4) and receptor (e.g., PDB ID: 3ERT).

Use AutoDock Vina or Schrödinger Glide for flexible docking, focusing on fluorophenyl and carboxamide interactions.

Validate poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .

  • Key Interactions : Fluorophenyl groups often engage in π-π stacking with Phe residues, while the carboxamide forms hydrogen bonds with catalytic lysines .

Q. How do structural modifications impact the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • SAR Studies :
  • Fluorophenyl Position : Para-substitution enhances metabolic stability compared to ortho/meta .
  • Propoxy Chain : Longer chains (e.g., butoxy vs. propoxy) reduce CYP3A4 inhibition but increase logP .
  • Isopentyl Group : Branching (e.g., neopentyl) improves membrane permeability but may reduce aqueous solubility .
  • Assays : Test analogs in enzyme inhibition (IC50_{50}) and permeability (Caco-2/PAMPA) assays to balance potency and ADME properties .

Contradictions and Validation

  • Synthetic Yields : reports 50–60% yields for analogous compounds via carbodiimide coupling, while notes 30–40% yields for thioamide derivatives. This discrepancy highlights the need for optimizing coupling reagents (e.g., HATU vs. DCC) .
  • Solubility : identifies aqueous solubility as a key limitation, whereas does not address this. Researchers must prioritize derivatization or formulation early in development .

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